Etalocib
Overview
Description
Etalocib is a drug candidate that was under development for the treatment of various types of cancer. It acts as a leukotriene B4 receptor antagonist and a peroxisome proliferator-activated receptor gamma agonist . Clinical trials were conducted to measure its efficacy for treating non-small cell lung cancer, pancreatic cancer, and inflammatory conditions such as asthma, psoriasis, and ulcerative colitis .
Mechanism of Action
Target of Action
Etalocib, also known as LY-293111 or VML 295, is a potent and orally active compound . Its primary targets are the leukotriene B4 receptor and the PPARγ (Peroxisome proliferator-activated receptor gamma) . The leukotriene B4 receptor plays a crucial role in neutrophil activation and subsequent inflammation . PPARγ is a nuclear receptor that plays a key role in regulating adipogenesis and maintaining metabolic homeostasis .
Mode of Action
This compound acts as an antagonist of the leukotriene B4 receptor and a PPARγ agonist . As an antagonist, it blocks the leukotriene B4 receptor, thereby inhibiting neutrophil activation and subsequent inflammation . As a PPARγ agonist, it binds to and activates PPARγ, which can lead to various downstream effects .
Biochemical Pathways
It is known that the activation of pparγ can lead to the transcription of genes involved in adipogenesis and metabolic homeostasis . The inhibition of the leukotriene B4 receptor can prevent the activation of neutrophils and subsequent inflammation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
This compound exerts antineoplastic properties through the induction of cell cycle arrest and apoptosis in tumor cells . It has been used in trials studying the treatment of Pancreatic Cancer, Carcinoma, Non-Small-Cell Lung, and Unspecified Adult Solid Tumor .
Biochemical Analysis
Biochemical Properties
Etalocib interacts with leukotriene B4 receptors and PPARγ . Leukotriene B4 is a potent inflammatory mediator, and by antagonizing its receptor, this compound can potentially reduce inflammation. PPARγ is a nuclear receptor that regulates gene expression. By acting as an agonist, this compound can influence the expression of genes regulated by PPARγ .
Cellular Effects
This compound has been used in trials studying the treatment of pancreatic cancer, carcinoma, non-small-cell lung, and unspecified adult solid tumor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with leukotriene B4 receptors and PPARγ . As a leukotriene B4 receptor antagonist, it prevents the action of leukotriene B4, a potent inflammatory mediator. As a PPARγ agonist, it binds to PPARγ and activates it, influencing the expression of genes regulated by PPARγ .
Preparation Methods
Etalocib is a novel diaryl ether carboxylic acid derivative. The synthetic route involves the formation of a biphenyl structure with various functional groups attached. Industrial production methods typically involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Etalocib undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biology: Investigated for its role in modulating inflammatory responses and cell cycle regulation.
Medicine: Explored as a therapeutic agent for treating cancers such as non-small cell lung cancer and pancreatic cancer, as well as inflammatory conditions like asthma and psoriasis
Industry: Potential applications in the development of anti-inflammatory and anti-cancer drugs.
Comparison with Similar Compounds
Etalocib is unique in its dual mechanism of action, combining leukotriene B4 receptor antagonism with peroxisome proliferator-activated receptor gamma agonism. Similar compounds include:
Montelukast: A leukotriene receptor antagonist used primarily for treating asthma.
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist used for treating type 2 diabetes
This compound’s combination of these two mechanisms makes it a promising candidate for treating both inflammatory conditions and certain types of cancer .
Properties
IUPAC Name |
2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZRWPXUYFCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167073 | |
Record name | Etalocib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161172-51-6 | |
Record name | 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161172-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etalocib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161172516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etalocib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etalocib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETALOCIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY6RIW44R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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